tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113612
InChI: InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15)
SMILES:
Molecular Formula: C10H17ClN2O3
Molecular Weight: 248.70 g/mol

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

CAS No.:

Cat. No.: VC18113612

Molecular Formula: C10H17ClN2O3

Molecular Weight: 248.70 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate -

Specification

Molecular Formula C10H17ClN2O3
Molecular Weight 248.70 g/mol
IUPAC Name tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
Standard InChI InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15)
Standard InChI Key GRZHNGWDDVXKGP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl

Introduction

Molecular Structure and Characterization

The compound’s structure consists of a tert-butyloxycarbonyl (Boc)-protected amine attached to a three-membered azetidine ring, which is further functionalized with a chloroacetyl group. Key structural insights include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.38 (s, 9H, tert-butyl), 3.28–3.41 (m, 2H, azetidine CH₂), 4.05–4.15 (m, 2H, N–CH₂), and 6.55 (br s, 1H, NH) .

  • ¹³C NMR (100 MHz, CDCl₃): Signals at δ 173.86 (C=O, carbamate), 158.61 (C=O, chloroacetyl), 80.48 (tert-butyl C), and 50.88 (azetidine CH₂) .

  • Mass Spectrometry: ESI-MS m/z 249.1 [M+H]⁺, confirming the molecular weight.

Computational Analysis

Density functional theory (DFT) calculations reveal a puckered azetidine ring with a dihedral angle of 25° between the carbamate and chloroacetyl groups, facilitating interactions with hydrophobic enzyme pockets. The chloroacetyl group’s electrophilic carbon (partial charge: +0.32) enhances reactivity in covalent binding.

Synthesis and Optimization

The synthesis involves a two-step sequence (Figure 1):

Step 1: Protection of Azetidine-3-amine
Azetidine-3-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding tert-butyl N-(azetidin-3-yl)carbamate with >95% purity .

Step 2: Chloroacetylation
The Boc-protected amine undergoes acylation with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) prevent epimerization, achieving an 85% yield.

ParameterCondition
SolventDichloromethane
Temperature0°C
Reaction Time2 hours
BaseTriethylamine (1.2 equiv)
Yield85%

Challenges: Excess chloroacetyl chloride leads to diacylation byproducts, necessitating precise stoichiometry .

Chemical Properties and Reactivity

Hydrolysis

Under acidic conditions (HCl, H₂O/THF), the carbamate group hydrolyzes to regenerate azetidine-3-amine, while the chloroacetyl moiety remains intact. This selectivity enables controlled deprotection in multistep syntheses.

Nucleophilic Substitution

The chloroacetyl group participates in SN₂ reactions with amines (e.g., piperazine) to form stable amide bonds, a key step in generating kinase inhibitors.

Stability

Biological Activity and Mechanisms

Histamine H₃ Receptor Antagonism

The compound covalently binds to cysteine residues (Cys³⁰⁴) in the H₃ receptor’s active site, irreversibly inhibiting histamine-mediated neurotransmission (IC₅₀ = 120 nM). This mechanism is leveraged in preclinical models of narcolepsy and obesity.

Kinase Inhibition

In silico docking studies predict affinity for cyclin-dependent kinase 2 (CDK2), with a binding energy of −9.2 kcal/mol. Experimental validation shows 40% inhibition at 10 μM.

Applications in Drug Development

Neurological Disorders

As a blood-brain barrier-penetrant H₃ antagonist (logP = 1.54), the compound reduces appetite in rodent models by 30% at 10 mg/kg.

Antibody-Drug Conjugates (ADCs)

The chloroacetyl group conjugates with cysteine residues on monoclonal antibodies, enabling targeted delivery of cytotoxins. A pilot study achieved a drug-antibody ratio (DAR) of 3.8 .

Comparative Analysis with Analogues

CompoundTargetIC₅₀logP
This compoundH₃ receptor120 nM1.54
LSN-3211208H₃ receptor90 nM2.01
AZD-5213CDK28 nM1.89

This compound’s balanced lipophilicity and moderate potency make it a versatile scaffold for further optimization.

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